Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate
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Overview
Description
Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol It is characterized by the presence of a cyclopropane ring attached to an azetidine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The azetidine ring is introduced through a subsequent reaction with an azetidine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the ester group can be targeted.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane and azetidine rings provide unique binding properties, which can influence the compound’s activity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Comparison: Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and an azetidine moiety. This combination provides distinct chemical and physical properties compared to similar compounds, which may only contain one of these structural features .
Properties
IUPAC Name |
tert-butyl 1-(azetidin-3-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFRWVLHYINUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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